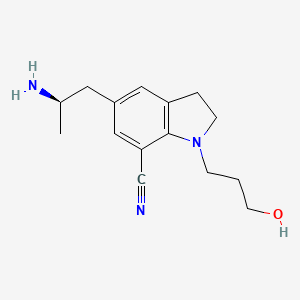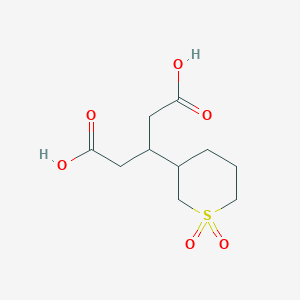
Cycloxydim-sulfone-glutaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of cycloxydim-sulfone-glutaric acid involves the oxidation of cycloxydim. The reaction conditions typically include the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperature and pH conditions .
Analyse Des Réactions Chimiques
Cycloxydim-sulfone-glutaric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce various sulfone derivatives.
Reduction: It can be reduced to form the corresponding sulfide.
Substitution: The sulfone group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Cycloxydim-sulfone-glutaric acid has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses have not been well-established.
Industry: It is used in the development of new herbicides and other agrochemical products.
Mécanisme D'action
The mechanism of action of cycloxydim-sulfone-glutaric acid involves its interaction with specific molecular targets in plants. It inhibits the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis in plants. This inhibition disrupts the production of fatty acids, leading to the death of the targeted grass weeds . The molecular pathways involved include the disruption of lipid metabolism and energy production in the plant cells .
Comparaison Avec Des Composés Similaires
Cycloxydim-sulfone-glutaric acid can be compared with other similar compounds such as:
Succinic acid: Another dicarboxylic acid used in various industrial applications.
Adipic acid: Used in the production of nylon and other polymers.
Glutaric acid: Known for its role in metabolic pathways and potential neurotoxic effects.
This compound is unique due to its specific application as a herbicide metabolite and its role in inhibiting acetyl-CoA carboxylase .
Propriétés
Numéro CAS |
119725-81-4 |
|---|---|
Formule moléculaire |
C10H16O6S |
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
3-(1,1-dioxothian-3-yl)pentanedioic acid |
InChI |
InChI=1S/C10H16O6S/c11-9(12)4-8(5-10(13)14)7-2-1-3-17(15,16)6-7/h7-8H,1-6H2,(H,11,12)(H,13,14) |
Clé InChI |
ZQTHHTAJXROHTN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CS(=O)(=O)C1)C(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioate](/img/structure/B13443279.png)
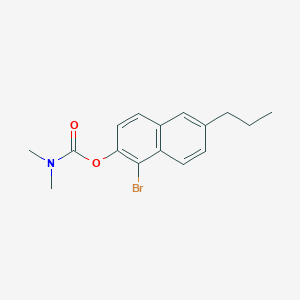
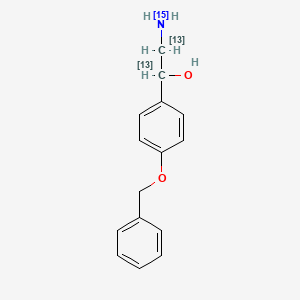

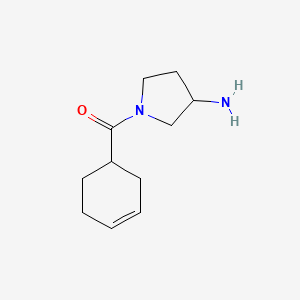
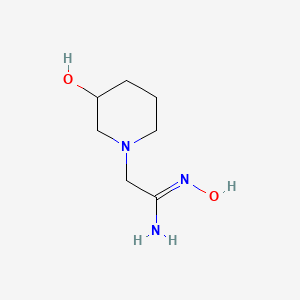
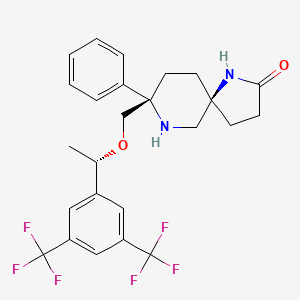

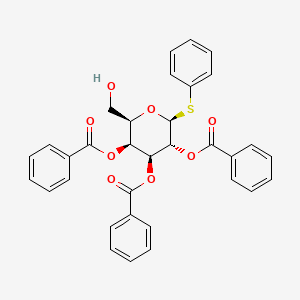
![Ethyl 4-[4-(aminomethyl)phenoxy]benzoate](/img/structure/B13443321.png)
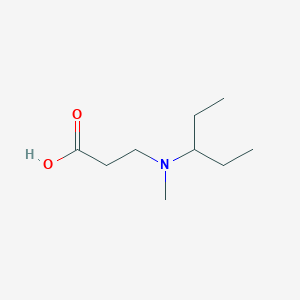
![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)
